Racemic vs. Enantiopure (S)-4-Hydroxymethyl Ambrisentan: Differentiated by Regulatory Application for ANDA Submissions
The racemic form, but not the isolated (S)-enantiomer, is explicitly cited as suitable for analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of Ambrisentan. This distinction is regulatory and practical; the racemate serves as a reference for total impurity or metabolite content where chiral separation is not the analytical goal, whereas the (S)-enantiomer is required for chiral purity methods [1]. The racemate's application in ANDA filings is a direct, vendor-stated use case not extended to the enantiopure compound in the same context [1].
| Evidence Dimension | Regulatory and Analytical Application Scope |
|---|---|
| Target Compound Data | Recommended for AMV, QC, and ANDA applications for ambrisentan commercial production [1]. |
| Comparator Or Baseline | (S)-4-Hydroxymethyl Ambrisentan (CAS 1106685-66-8) |
| Quantified Difference | Qualitative distinction: The racemate is specified for general impurity/metabolite quantification in regulatory filings, whereas the (S)-enantiomer is specified for chiral purity assays. |
| Conditions | Vendor technical data sheets and regulatory application guidance. |
Why This Matters
Selecting the correct reference standard (racemate vs. enantiomer) is critical for meeting ICH and FDA requirements for specificity and accuracy in different analytical procedures during pharmaceutical development and manufacturing.
- [1] SynZeal. Ambrisentan 4-Hydroxymethyl Analog Racemate | 1106685-84-0. https://www.synzeal.com/ambrisentan-4-hydroxymethyl-analog-racemate (accessed 2025). View Source
